molecular formula C14H12BrN B1286286 2-(4-Bromophenyl)indoline CAS No. 900641-85-2

2-(4-Bromophenyl)indoline

Cat. No.: B1286286
CAS No.: 900641-85-2
M. Wt: 274.15 g/mol
InChI Key: JZDWMUCLJQQMKY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)indoline is a chemical compound that belongs to the indoline family. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a bromine atom on the phenyl ring at the 4-position makes this compound unique and potentially useful in various chemical and biological applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-(4-bromophenyl)indoline, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . Others have been found to bind selectively with the COX-2 receptor, showing anti-inflammatory activity

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways

Pharmacokinetics

The indoline structure is commonly found in natural and synthetic compounds with medicinal value and is now beginning to be exploited as the basic backbone of various drugs

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects

Action Environment

It is known that the broad application of suzuki–miyaura coupling, a method often used in the synthesis of compounds like this compound, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound may be influenced by the conditions under which it is synthesized and stored.

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)indoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the replication of viruses, the proliferation of cancer cells, and the inflammatory response . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in downstream signaling pathways and gene expression profiles. The compound’s impact on cellular metabolism can also result in altered energy production and utilization, affecting overall cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. At the molecular level, this compound can bind to enzymes and receptors, inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit the activity of certain viral enzymes, preventing viral replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. The stability of the compound is crucial for its effectiveness, as degradation can lead to the formation of inactive or toxic byproducts. Studies have shown that indole derivatives can remain stable under certain conditions, but their stability can be affected by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function can include changes in cell proliferation, differentiation, and apoptosis, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs, disruption of metabolic processes, and induction of oxidative stress. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects and dose-response relationships can be studied to identify safe and effective dosage ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins . Once inside the cells, this compound can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of the compound can be influenced by factors such as its chemical properties, interactions with cellular components, and the presence of transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the cytoplasm, nucleus, or mitochondria, where they can interact with specific biomolecules and influence cellular processes. The subcellular localization of this compound can determine its accessibility to target enzymes or receptors and its ability to modulate cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reduction from Indole: One of the traditional methods to prepare indolines, including 2-(4-Bromophenyl)indoline, is through the reduction of indole derivatives. This method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Intramolecular Diels–Alder Synthesis: This method involves the cycloaddition reaction between a diene and a dienophile within the same molecule, leading to the formation of the indoline ring.

    Catalytic Synthesis: Catalytic methods, including the use of transition metal catalysts, can be employed to synthesize indolines. These methods often provide high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic synthesis due to its efficiency and scalability. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(4-Bromophenyl)indoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to modify the indoline ring or the bromophenyl group. Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this purpose.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: NaOCH3, sodium ethoxide (NaOEt), and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the indoline ring or the bromophenyl group.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)indoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound can be used in the study of biological pathways and mechanisms. It may serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Indoline derivatives have shown promise in antiviral, anticancer, and anti-inflammatory activities.

    Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindoline: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    2-(4-Chlorophenyl)indoline: Contains a chlorine atom instead of bromine, which can affect its electronic properties and reactivity.

    2-(4-Fluorophenyl)indoline: Contains a fluorine atom, leading to different pharmacokinetic and pharmacodynamic properties.

Uniqueness

2-(4-Bromophenyl)indoline is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing interactions with biological targets. This compound’s unique structure makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDWMUCLJQQMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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